JNJ-54166060 is a small molecule antagonist specifically targeting the P2X7 receptor, which is a member of the purinergic receptor family. This compound has garnered attention due to its potential therapeutic applications in various inflammatory and neurodegenerative conditions. The P2X7 receptor is known to play a crucial role in modulating immune responses and has been implicated in diseases such as rheumatoid arthritis, multiple sclerosis, and cancer .
JNJ-54166060 was developed by Janssen Pharmaceuticals, a subsidiary of Johnson & Johnson. It falls under the classification of purinergic receptor antagonists, particularly focusing on the P2X7 subtype. This classification is significant because it highlights the compound's mechanism of action and its potential therapeutic targets within the human body .
The synthesis of JNJ-54166060 involves several key steps that utilize various chemical reactions to construct its complex molecular framework. The initial step typically includes the formation of an imidazo[4,5-c]pyridine core, which is subsequently functionalized with different substituents to achieve the desired biological activity.
The molecular formula of JNJ-54166060 is C14H12ClF3N4O, with a molecular weight of approximately 344.72 g/mol. The compound features a complex structure characterized by:
The three-dimensional structure can be visualized using molecular modeling software, revealing how the compound interacts with the P2X7 receptor at a molecular level .
The chemical reactivity of JNJ-54166060 can be analyzed through its interactions with biological targets:
JNJ-54166060 functions primarily as an antagonist at the P2X7 receptor site. Upon binding to this receptor:
This mechanism underlines its potential use in treating conditions characterized by excessive inflammation or immune activation .
The physical and chemical properties of JNJ-54166060 are critical for understanding its behavior in biological systems:
These properties are essential for optimizing formulation strategies in drug development .
JNJ-54166060 has several promising applications in scientific research:
JNJ-54166060 is systematically named as (R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone. Its molecular formula is C₂₀H₁₅ClF₄N₄O, with a precise molecular weight of 438.81 g/mol [1] [5] [8]. The structure integrates a 2-chloro-3-(trifluoromethyl)phenyl group linked via a methanone bridge to a tetrahydropyridine-fused imidazole core, itself substituted with a 5-fluoropyridinyl moiety. This complex architecture enables high-affinity interactions with the P2X7 receptor.
Table 1: Molecular Identity of JNJ-54166060
Property | Value |
---|---|
CAS Number (R-isomer) | 1627900-41-7 |
CAS Number (S-isomer) | 1627900-42-8 |
Molecular Formula | C₂₀H₁₅ClF₄N₄O |
Exact Mass | 438.0871 Da |
Observed [M+H]⁺ (ESI-MS) | 439.1 m/z |
The R-configuration at the C4 methyl group of the tetrahydropyridine ring is critical for bioactivity. Enantiomeric purity dictates pharmacological efficacy: The R-isomer shows sub-nanomolar affinity for human P2X7 receptors (IC₅₀ = 4 nM), while the S-isomer is significantly less potent [2] [3] [5]. Key functional groups include:
Structural Diagram Highlights:
[R]-Chiral center → Methyl group (C4) ↓ Imidazo[4,5-c]pyridine core ← N-linked 5-fluoropyridine ↓ Methanone bridge → 2-Chloro-3-(trifluoromethyl)phenyl
The synthesis involves a two-step sequence starting from 1-(5-fluoropyridin-2-yl)-1H-imidazo[4,5-c]pyridine (Intermediate 1) and 2-chloro-3-(trifluoromethyl)benzoyl chloride (Intermediate 12) [4]:
Table 2: Synthetic Reaction Profile
Step | Reagents/Conditions | Product | Yield |
---|---|---|---|
A | THF, MeMgBr, −78°C → RT | Unsaturated imidazopyridine intermediate | 54% |
B | Pd/C, H₂ (g), EtOH, 48h | (R)-JNJ-54166060 | 62% |
SAR studies identified three critical modifications for potency and metabolic stability [1] [4] [7]:1. C4 Methyl Substitution:- Incorporation of a methyl group at C4 of the tetrahydropyridine ring increased human liver microsomal stability (HLM/RLM stability = 0.35/0.64) while boosting P2X7 affinity 10-fold. The methyl group restricts conformational flexibility and shields metabolic hotspots.
Activity Cliffs Noted:
Pharmacological Profile and Therapeutic Implications